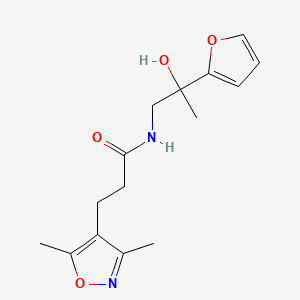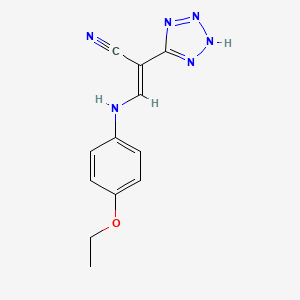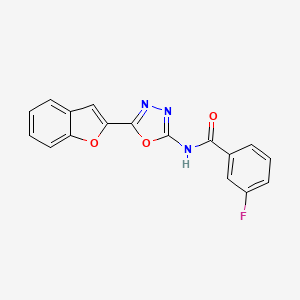![molecular formula C21H18N4O B2968481 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide CAS No. 847387-74-0](/img/structure/B2968481.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines . They are part of a broader class of nitrogen-containing heterocyclic compounds that have received significant attention due to their role as active pharmacophores .
Synthesis Analysis
The synthesis of these compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The synthesis of N, N '-unsubstituted α-aminoamidines and ways for their further modification to synthesize new promising imidazo[1,2-a]pyrimidine-containing compounds have also been reported .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
科学的研究の応用
Antineoplastic Activity
A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized as part of efforts to develop new antineoplastic agents. These derivatives underwent in vitro testing against a variety of cancer cell lines, with some compounds showing significant antineoplastic activity. For example, certain derivatives exhibited good in vitro antineoplastic activity with disease selectivity across all tested cell lines, demonstrating their potential as cancer treatments (Abdel-Hafez, 2007).
Antiviral Activity
Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has shown that these compounds, related in structure to the query compound, were designed and prepared as antiviral agents, specifically targeting human rhinovirus. The compounds exhibited stereospecific synthesis and significant antiviral activity, highlighting the potential of imidazopyrimidine derivatives in the development of new antiviral therapies (Hamdouchi et al., 1999).
Antihypertensive Effects
Nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, were found to be potent, orally active antihypertensives. These compounds differ from earlier series by their potent antihypertensive effect upon oral administration, indicating the significance of imidazole derivatives in developing treatments for hypertension (Carini et al., 1991).
Chemical Synthesis and Modification
Investigations into the synthesis and modification of imidazo[1,2-a]pyrimidine derivatives have revealed strategies to reduce metabolism mediated by aldehyde oxidase (AO), enhancing the pharmaceutical properties of these compounds. Such research underscores the adaptability and potential of imidazo[1,2-a]pyrimidine derivatives in drug design and development, providing a framework that could apply to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide (Linton et al., 2011).
作用機序
Target of Action
Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that imidazo[1,2-a]pyrimidine derivatives can demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been reported to inhibit the pi3k/akt/mtor signaling pathway , which plays a crucial role in cell survival, growth, and proliferation.
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit anticancer activity. For example, certain derivatives have shown potent activity against MCF7 and MDA-MB-231 cell lines . .
生化学分析
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions .
Cellular Effects
Some imidazo[1,2-a]pyrimidines have been found to have anticancer activity against different human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-methylbenzamide at different dosages in animal models have not been reported. It is common for the effects of similar compounds to vary with dosage, with threshold effects observed at lower doses and potentially toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
特性
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-6-3-4-7-17(14)20(26)23-18-12-16(9-8-15(18)2)19-13-25-11-5-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFJHWIIZJFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2968407.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate](/img/structure/B2968421.png)